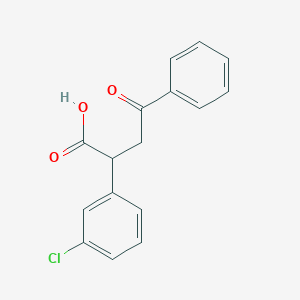

2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a phenyl group attached to a butanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with phenylacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, the optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Neurodegenerative Disease Treatment

One of the most significant applications of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is in the prevention and treatment of neurodegenerative diseases. Research indicates that derivatives of 4-oxo acids can act as inhibitors of kynurenine-3-hydroxylase, an enzyme involved in the kynurenine pathway, which is linked to several neurodegenerative conditions such as Alzheimer's disease, Huntington's chorea, and Parkinson's disease.

Case Studies

A patent (WO1997017317A1) outlines the therapeutic use of these compounds in treating conditions like cerebral ischemia and epilepsy, demonstrating their potential in clinical settings . In vitro studies have shown that these compounds can reduce excitotoxicity in neuronal cultures, further supporting their therapeutic promise.

Oxidation Reactions

The compound has also been studied for its reactivity in oxidation reactions. A kinetic and thermodynamic study involving tripropylammonium fluorochromate (TriPAFC) demonstrated that this compound can undergo oxidation in an acetic acid-water medium. This reaction is significant for synthetic organic chemistry as it provides pathways to synthesize various derivatives .

Experimental Findings

The study reported a notable rate enhancement in oxidation when the dielectric constant of the solvent was lowered, indicating that solvent composition plays a crucial role in reaction kinetics. The resulting products were characterized using thin-layer chromatography (TLC), confirming the successful transformation of the starting material into desired products .

Biochemical Studies

Beyond therapeutic applications, this compound serves as a valuable tool in biochemical research. Its ability to modulate cellular pathways makes it suitable for drug screening and research into inflammatory diseases .

Research Applications

The compound's derivatives are being explored for their roles in modulating inflammatory responses and their potential use as anti-inflammatory agents. The structural characteristics allow for modifications that can enhance biological activity or selectivity for specific targets within cellular pathways .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the chlorophenyl and phenyl groups allows it to bind to hydrophobic pockets in proteins, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid: Similar structure but with the chlorine atom in a different position.

2-(3-Bromophenyl)-4-oxo-4-phenylbutanoic acid: Bromine atom instead of chlorine.

2-(3-Chlorophenyl)-4-oxo-4-(4-methylphenyl)butanoic acid: Methyl group added to the phenyl ring.

Uniqueness

2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the chlorine atom and the presence of the phenyl group contribute to its distinct chemical and biological properties.

Activité Biologique

2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid, with the molecular formula C₁₆H₁₃ClO₃ and a molecular weight of 288.73 g/mol, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a carboxylic acid group and a ketone group , which contribute to its reactivity. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its interactions with biological targets. The structural characteristics allow it to effectively bind to hydrophobic pockets in proteins, which is crucial for its biological activity.

Research indicates that this compound may act as an inhibitor or modulator of specific enzymes or receptors. Its unique substitution pattern, particularly the chlorophenyl and phenyl groups, plays a significant role in its interaction with various molecular targets. For instance, it has been implicated in the modulation of kynurenine metabolism, which is vital in neurobiology .

Biological Activity Overview

The compound has shown potential in various biological assays:

- Enzyme Inhibition : It has been investigated for its ability to inhibit enzymes involved in metabolic pathways related to neurodegenerative disorders.

- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties, although specific data on this compound itself is limited.

- Cytotoxicity : Preliminary research indicates potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties .

Case Studies and Experimental Data

- Kynurenine Metabolism : A study highlighted the interaction of this compound with enzymes involved in kynurenine metabolism. The findings suggest that this compound could influence neurobiological processes, potentially offering therapeutic avenues for neurodegenerative diseases.

- Molecular Docking Studies : Computational studies have shown that the compound can form significant interactions with target proteins through hydrogen bonding and hydrophobic interactions. This supports its role as a potential lead compound for drug development targeting specific receptors or enzymes .

- Oxidation Studies : Kinetic studies on oxidation reactions involving 4-oxo acids have provided insights into the reactivity of similar compounds. Understanding these mechanisms can help elucidate the biological pathways influenced by this compound .

Data Tables

| Biological Activity | Findings |

|---|---|

| Enzyme Inhibition | Potential modulation of kynurenine metabolism |

| Antimicrobial Properties | Limited data; derivatives show promise |

| Cytotoxicity | Preliminary effects on cancer cell lines |

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-4-oxo-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c17-13-8-4-7-12(9-13)14(16(19)20)10-15(18)11-5-2-1-3-6-11/h1-9,14H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDTZXQICAHODL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(C2=CC(=CC=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.